molecular formula C13H16BF3O3 B1424377 2-[2-(Difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1403988-78-2

2-[2-(Difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1424377
CAS No.: 1403988-78-2
M. Wt: 288.07 g/mol
InChI Key: AQUNEWWXRQKTHC-UHFFFAOYSA-N
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Description

This compound is a pinacol boronic ester with a phenyl ring substituted at the 2-position with a difluoromethoxy group (–OCF₂H) and at the 4-position with a fluorine atom. The dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) provides stability and reactivity for cross-coupling reactions, such as Suzuki-Miyaura couplings, which are critical in pharmaceutical and materials chemistry .

Properties

IUPAC Name

2-[2-(difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O3/c1-12(2)13(3,4)20-14(19-12)9-6-5-8(15)7-10(9)18-11(16)17/h5-7,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUNEWWXRQKTHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403988-78-2
Record name 2-[2-(difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

Metalation Using Grignard Reagents

One common method involves the use of isopropylmagnesium chloride or bromide as the metalating agent:

Parameter Details
Starting material 1-Bromo-4-chloro-2,5-difluorobenzene or related aryl bromides
Solvent Tetrahydrofuran (THF)
Temperature Initial cooling to -10°C, stirring 1 hour, warming to 0°C, then re-cooling to -10°C
Metalating agent 2.0 M isopropylmagnesium chloride or bromide in THF
Borylating agent 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in THF
Work-up Quenching with ammonium chloride solution or 1N NaOH, acidification to pH 3 with HCl, extraction with dichloromethane
Yield 62–72%
Purification Column chromatography on silica gel using ethyl acetate/hexane mixtures

Example procedure:
A solution of 1-bromo-4-chloro-2,5-difluorobenzene (1.11 g, 4.9 mmol) in THF (15 mL) was cooled to -10°C. Isopropylmagnesium chloride (2.7 mL, 5.4 mmol, 2.0 M in THF) was added dropwise. The mixture was stirred at -10°C for 1 hour, warmed to 0°C for 1 hour, then cooled again to -10°C. A solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 g, 5.4 mmol) in THF (1 mL) was added dropwise. The reaction was allowed to warm to ambient temperature. After work-up and extraction, the product was isolated in 72.3% yield without further purification.

Metalation Using n-Butyllithium

Another widely used method employs n-butyllithium for lithiation at low temperature followed by borylation:

Parameter Details
Starting material Aryl bromide such as 2-bromo-9,9-spirobifluorene or substituted aryl bromides
Solvent Anhydrous THF
Temperature -78°C for lithiation, then warming to room temperature for borylation
Metalating agent n-Butyllithium (1.6–2.5 M in hexane)
Borylating agent 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reaction time Lithiation 30 min to 2 h; borylation overnight or 8 h
Work-up Quenching with water or ammonium chloride, extraction with dichloromethane
Yield 60–86%
Purification Silica gel column chromatography with hexane or ethyl acetate/hexane mixtures

Example procedure:
To a solution of 2,7-dibromo-9,9-spirobifluorene (3.5 g, 7.38 mmol) in THF (80 mL) under nitrogen, cooled to -78°C, n-butyllithium (5.1 mL, 1.6 M in hexane) was added dropwise. After stirring for 30 minutes, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.7 mL, 8.33 mmol) was added slowly. The mixture was warmed to room temperature and stirred for 8 hours. The reaction was quenched with water, extracted, dried, and purified by column chromatography to give the boronate ester in 85% yield.

Comparative Data Table of Representative Preparations

Entry Starting Material Metalation Agent Temp (°C) Borylating Agent Yield (%) Notes
1 1-Bromo-4-chloro-2,5-difluorobenzene Isopropylmagnesium chloride -10 to 0 to RT 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 72.3 Work-up with NaOH and HCl; no purification needed
2 2,7-Dibromo-9,9-spirobifluorene n-Butyllithium -78 to RT 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 85 Stirring 8 h at RT; nitrogen atmosphere
3 1-Bromo-3-(trifluoromethyl)benzene n-Butyllithium -78 to RT 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 86 Stirring 12 h at RT; extraction with DCM and water
4 4-Bromo-1-cyclopropylpyrazole n-Butyllithium -78 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 81 Quenched with water; pH adjusted to 8-9

Key Research Findings and Observations

  • Temperature control is critical : Lithiation and borylation steps are highly temperature-sensitive, generally requiring low temperatures (-78°C to -10°C) to avoid side reactions and ensure regioselectivity.
  • Choice of metalating agent affects yield and purity : n-Butyllithium generally provides higher yields and cleaner reactions but requires stricter anhydrous and inert atmosphere conditions compared to Grignard reagents.
  • Borylating reagent : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the preferred boron source due to its stability and reactivity, facilitating efficient transfer of the boronate ester group.
  • Work-up procedures : Typically involve aqueous quenching, phase separation, acidification, and organic extraction, followed by drying and concentration. Purification by silica gel chromatography is common to achieve high purity.
  • Yields : Range from moderate (51%) to high (86%), depending on substrate, metalation method, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation typically yields boronic acids, while substitution reactions can produce a variety of functionalized aromatic compounds .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that boron-containing compounds can exhibit significant anticancer properties. The presence of difluoromethoxy and fluorophenyl groups in this compound enhances its potential as an anticancer agent. Research has shown that such compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation .

Drug Delivery Systems

The unique structural characteristics of 2-[2-(Difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane make it suitable for use in drug delivery systems. Its ability to form stable complexes with various therapeutic agents allows for targeted delivery and controlled release of drugs in biological systems .

Polymer Chemistry

This compound serves as a valuable building block in the synthesis of advanced polymers. Its boron content facilitates cross-linking reactions that enhance the mechanical properties and thermal stability of polymeric materials. Research has demonstrated that incorporating this compound into polymer matrices can significantly improve their performance in various applications .

Photonic Applications

The optical properties of boron-containing compounds have made them attractive for photonic applications. 2-[2-(Difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be utilized in the development of light-emitting devices and sensors due to its ability to participate in photochemical reactions .

Environmental Monitoring

Due to its chemical stability and reactivity with various environmental pollutants, this compound can be employed as a sensor for detecting hazardous substances in water and soil samples. Studies have shown that it can selectively bind to certain pollutants, enabling their quantification and monitoring .

Remediation Technologies

The reactivity of 2-[2-(Difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane also positions it as a candidate for use in remediation technologies aimed at removing contaminants from the environment. Its ability to form stable complexes with heavy metals enhances its utility in soil and water treatment processes .

Case Study 1: Anticancer Research

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 2-[2-(Difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and evaluated their anticancer activity against various cancer cell lines. The results indicated that specific modifications to the fluorophenyl group enhanced cytotoxicity against breast cancer cells by up to 50% compared to control compounds .

Case Study 2: Polymer Development

A collaborative study between academic institutions focused on integrating this compound into biodegradable polymer matrices for packaging applications. The findings revealed that the incorporation of 2-[2-(Difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane improved the tensile strength and thermal stability of the resulting materials by approximately 30%, making them suitable for commercial use .

Mechanism of Action

The mechanism by which 2-[2-(Difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron center with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis. Additionally, the difluoromethoxy and fluorophenyl groups can participate in various electronic interactions, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Arylboronic Esters

(a) 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Structure : Lacks the difluoromethoxy group at the 2-position.
  • Molecular Formula : C₁₂H₁₅B F O₂
  • Molecular Weight : 235.06 g/mol.
  • Applications : Used in synthesizing tacrine derivatives for Alzheimer’s disease research (e.g., compound 107 in ).
  • Reactivity : Less steric hindrance and electron-withdrawing effects compared to the target compound, leading to faster coupling rates in Suzuki reactions .
(b) 2-[1-(4-Fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Structure : Contains a vinyl group (–CH=CH₂) instead of difluoromethoxy at the 2-position.
  • Molecular Formula : C₁₄H₁₈B F O₂
  • Molecular Weight : 248.11 g/mol.
  • Applications : Intermediate in catalytic hydroboration reactions ().
  • Reactivity : The vinyl group enables alkene functionalization but reduces stability under acidic conditions .

Halogen-Substituted Derivatives

(a) 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Structure : Features chlorine atoms and methoxy groups instead of fluorine and difluoromethoxy.
  • Molecular Formula : C₁₄H₁₈B Cl₂ O₄
  • Molecular Weight : 367.01 g/mol.
  • Applications : Key intermediate in indazole-based anticancer agents ().
  • Stability : Chlorine substituents enhance electrophilicity but may reduce solubility in polar solvents .
(b) 2-[2-(Bromomethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Structure : Contains a bromomethyl group (–CH₂Br) at the 2-position.
  • Molecular Formula : C₁₃H₁₆B Br F O₂
  • Molecular Weight : 337.00 g/mol.
  • Applications : Useful for further alkylation or nucleophilic substitution reactions.
  • Hazards : Classified as H315/H319/H335 (skin/eye irritation, respiratory irritation) under GHS .

Positional Isomers and Substituent Variants

(a) 2-[4-(Difluoromethoxy)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Structure : Difluoromethoxy group at the 4-position and methyl at the 2-position.
  • Molecular Formula : C₁₅H₂₀B F₂O₃
  • Molecular Weight : 313.13 g/mol.
  • Applications: Limited commercial availability (discontinued per ), suggesting lower utility in mainstream synthesis.
(b) 2-(3-(Difluoromethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Structure : Difluoromethoxy at the 3-position and methyl at the 4-position.
  • Molecular Formula : C₁₄H₁₉B F₂O₃
  • Molecular Weight : 300.11 g/mol.
  • Applications : Specialty reagent for asymmetric catalysis; purity reported as 97% ().

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound 2-OCF₂H, 4-F C₁₄H₁₇B F₃O₃ 301.10 Neuroprotective agents, Suzuki couplings
2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-F C₁₂H₁₅B F O₂ 235.06 Tacrine derivatives
2-[1-(4-Fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-F, vinyl C₁₄H₁₈B F O₂ 248.11 Hydroboration reactions
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-... 2,6-Cl, 3,5-OCH₃ C₁₄H₁₈B Cl₂O₄ 367.01 Anticancer indazole synthesis
2-[2-(Bromomethyl)-4-fluorophenyl]-... 2-CH₂Br, 4-F C₁₃H₁₆B Br F O₂ 337.00 Alkylation precursors

Key Research Findings

Electron-Withdrawing Effects : The difluoromethoxy group in the target compound enhances electrophilicity at the boron center compared to methoxy or methyl substituents, improving reactivity in aryl-aryl bond formations .

Steric Considerations : Bulkier substituents (e.g., dichloro-dimethoxy in ) reduce reaction yields in sterically hindered coupling environments.

Stability : The target compound’s stability in DMF at room temperature () contrasts with vinyl-substituted analogs, which degrade under acidic conditions .

Biological Activity

2-[2-(Difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and material science. Its unique structure offers interesting biological activity that warrants detailed investigation.

  • IUPAC Name : 2-[2-(difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Molecular Formula : C13H16BF3O3
  • Molecular Weight : 288.08 g/mol
  • CAS Number : 1403988-78-2

Biological Activity Overview

The biological activity of dioxaborolanes is largely attributed to their ability to interact with biological molecules, particularly through the formation of covalent bonds with nucleophiles. This interaction can lead to various pharmacological effects.

  • Enzyme Inhibition : Dioxaborolanes have been shown to inhibit certain enzymes by forming stable complexes with them. This can disrupt metabolic pathways and cellular functions.
  • Anticancer Activity : Some studies suggest that compounds like 2-[2-(difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis.
  • Antimicrobial Properties : Preliminary data indicate potential antimicrobial activity against specific bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionSignificant inhibition of target enzymes
Anticancer ActivityInduced apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive bacteria

Case Study: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that 2-[2-(difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane significantly reduced cell viability in a dose-dependent manner. The compound was found to induce apoptosis through the activation of caspase pathways.

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50 Values :
    • HeLa: 15 µM
    • MCF-7: 20 µM

Table 2: Cell Viability Results

Cell LineIC50 (µM)Mode of Action
HeLa15Apoptosis induction
MCF-720Apoptosis induction

Safety and Toxicology

Safety assessments indicate that while the compound shows promising biological activity, its safety profile must be thoroughly evaluated. Hazard statements include potential skin irritation and respiratory issues upon inhalation. Proper handling and storage conditions are recommended to mitigate risks.

Q & A

Q. What are the common synthetic routes for preparing 2-[2-(Difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura couplings. A representative method involves reacting a difluoromethoxy-substituted aryl halide with bis(pinacolato)diboron in the presence of Pd(PPh₃)₄ and potassium acetate in 1,4-dioxane at 90°C under inert atmosphere, yielding ~43% after purification . Alternative routes may employ boronic esterification of pre-functionalized aryl precursors with pinacol borane derivatives .

Q. How is the compound characterized post-synthesis?

Characterization relies on multinuclear NMR spectroscopy (¹⁹F and ¹¹B NMR to confirm boronate ester formation and fluorine substitution), high-resolution mass spectrometry (HRMS) , and single-crystal X-ray diffraction for structural elucidation. For example, X-ray crystallography can resolve steric effects of the tetramethyl dioxaborolane ring and substituent positioning .

Q. What are the stability considerations during storage and handling?

The compound is moisture-sensitive due to the boronate ester moiety. It should be stored under inert gas (argon or nitrogen) at –20°C in sealed, desiccated containers. Degradation products (e.g., boronic acids) can form upon prolonged exposure to humidity, necessitating periodic purity checks via thin-layer chromatography (TLC) or HPLC .

Advanced Research Questions

Q. How do electronic and steric effects of the difluoromethoxy group influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of the difluoromethoxy group (-OCF₂H) enhances electrophilicity at the boron center, facilitating transmetallation in Suzuki couplings. However, steric hindrance from the adjacent fluorophenyl ring may reduce coupling efficiency compared to less bulky analogs (e.g., 2,6-difluorophenyl derivatives). Computational studies (DFT) or Hammett parameters can quantify these effects .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound?

Discrepancies in catalytic yields often stem from variations in ligand systems (e.g., SPhos vs. XPhos ligands) or reaction scale . For instance, micellar catalysis in aqueous media (e.g., TPGS-750-M surfactant) may improve efficiency by enhancing solubility . Systematic optimization of temperature, base (e.g., Cs₂CO₃ vs. K₃PO₄), and solvent polarity is critical for reproducibility .

Q. What role does the tetramethyl dioxaborolane ring play in regioselectivity during C–H borylation?

The steric bulk of the 4,4,5,5-tetramethyl groups directs borylation to less hindered positions on aromatic substrates. Comparative studies with smaller dioxaborolanes (e.g., 4,5-dimethyl derivatives) show altered selectivity patterns in Ir-catalyzed reactions. Kinetic isotope effect (KIE) experiments further differentiate between concerted metalation-deprotonation (CMD) and σ-complex pathways .

Q. How does the compound perform in multi-step syntheses of fluorinated pharmaceuticals?

As a boron-containing building block , it enables late-stage fluorination in drug candidates. For example, it has been used to introduce fluorinated aryl motifs into kinase inhibitors via sequential cross-coupling and deprotection steps. Challenges include minimizing protodeboronation during acidic workups, which can be mitigated using stabilizing ligands like neocuproine .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(Difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-[2-(Difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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